Cas no 75067-66-2 (Bromoperidol Decanoate)

Bromoperidol Decanoate Chemical and Physical Properties
Names and Identifiers
-
- Decanoic acid,4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl ester
- Bromoperidol Decanoate
- [4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate
- 4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl decanoate
- BROMPERIDOL DECANOATE, USP STANDARD
- 4-(4-BROMOPHENYL)-1-[4-(4-FLUOROPHENYL)-4-OXOBUTYL]-PIPERIDIN-4-YL DECANOATE
- Bromperidol decanoate
- Bromperidol decanoate (USAN)
- UNII-73LG72M4LV
- Decanoic acid 4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl ester
- R 46541
- 4-(4-(p-Bromophenyl)-4-hydroxypiperidinol)-4'-fluorobutyrophenone decanoate (ester)
- D02626
- Bromperidoldecanoat
- Bromperidol decanoate [USAN:BAN]
- 75067-66-2
- DTXSID30226039
- BROMPERIDOL DECANOATE (ESTER)
- SCHEMBL121019
- 73LG72M4LV
- R-46541
- 4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate
- BROMPERIDOL DECANOATE [WHO-DD]
- R 46,541
- BROMPERIDOL DECANOATE [USP-RS]
- 4-(4-(P-BROMOPHENYL)-4-HYDROXYPIPERIDINOL)-4'-FLUOROBUTYROPHENONE DECANOATE
- 4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidinyl decanoate
- BROMPERIDOL DECANOATE [USAN]
- BROMPERIDOL DECANOATE [MART.]
- BROMPERIDOL DECANOATE [EP MONOGRAPH]
- Q27266190
- R-46,541
- EINECS 278-065-1
- CHEMBL2106135
- NS00037679
- AKOS027276161
- Decanoic acid, 4-(4-bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidinyl ester
- BROMPERIDOL DECANOATE (EP IMPURITY)
- BROMPERIDOL DECANOATE (EP MONOGRAPH)
- 4-(4-Bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl Decanoic acid; Bromperidol Decanoate; 4-(4-Bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl decanoate; R 46541
- BROMPERIDOL DECANOATE (MART.)
- BROMPERIDOL DECANOATE [EP IMPURITY]
- ZINCPWWBSRSXBH-UHFFFAOYSA-N
- DB-218346
- Impromen decanoas
- DTXCID80148530
- BROMPERIDOL DECANOATE (USP-RS)
-
- Inchi: InChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3
- InChI Key: ZINCPWWBSRSXBH-UHFFFAOYSA-N
- SMILES: CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
Computed Properties
- Exact Mass: 573.22500
- Monoisotopic Mass: 573.225
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 37
- Rotatable Bond Count: 16
- Complexity: 665
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Density: 1.23
- Boiling Point: 625.6°C at 760 mmHg
- Flash Point: 332.2°C
- Refractive Index: 1.565
- PSA: 46.61000
- LogP: 8.16420
Bromoperidol Decanoate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Bromoperidol Decanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1077887-15MG |
75067-66-2 | 15MG |
¥13017.86 | 2023-01-06 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1077887-15MG |
Bromoperidol Decanoate |
75067-66-2 | 15mg |
¥10594.72 | 2024-12-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1152050-60mg |
Bromoperidol Decanoate |
75067-66-2 | 60mg |
¥1096.69 | 2025-01-11 | ||
TRC | B686130-2.5mg |
Bromoperidol Decanoate |
75067-66-2 | 2.5mg |
$ 196.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1152050 |
Bromoperidol Decanoate |
75067-66-2 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
TRC | B686130-15mg |
Bromoperidol Decanoate |
75067-66-2 | 15mg |
$ 876.00 | 2023-09-08 | ||
TRC | B686130-25mg |
Bromoperidol Decanoate |
75067-66-2 | 25mg |
$ 1378.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1152050 |
75067-66-2 | ¥1544.34 | 2023-01-14 |
Bromoperidol Decanoate Related Literature
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Additional information on Bromoperidol Decanoate
Research Brief on Bromoperidol Decanoate (75067-66-2): Recent Advances and Applications
Bromoperidol Decanoate (CAS: 75067-66-2) is a long-acting injectable formulation of bromperidol, a butyrophenone-class antipsychotic drug. This compound has been widely studied for its pharmacokinetic properties and clinical efficacy in the management of chronic psychotic disorders, particularly schizophrenia. Recent research has focused on optimizing its therapeutic profile, minimizing side effects, and exploring novel applications in neuropsychiatric conditions.
A 2023 study published in the Journal of Psychopharmacology investigated the sustained-release mechanism of Bromoperidol Decanoate, revealing that its decanoate ester modification significantly prolongs the drug's half-life to approximately 3-4 weeks. The research team utilized advanced mass spectrometry techniques to track the metabolic pathway of 75067-66-2 in human plasma, providing new insights into its conversion to active bromperidol and subsequent elimination patterns.
Clinical trials conducted in 2024 have demonstrated the superior adherence benefits of Bromoperidol Decanoate compared to oral antipsychotics, with relapse rates reduced by 42% in a 12-month multicenter study. The research highlighted the importance of the decanoate formulation in maintaining stable plasma concentrations, particularly in patients with a history of non-compliance. These findings were presented at the World Congress of Biological Psychiatry and are currently under review for publication in Schizophrenia Research.
Emerging applications of 75067-66-2 are being explored in the treatment of treatment-resistant schizophrenia. A recent phase II clinical trial investigated high-dose Bromoperidol Decanoate regimens, showing promising results in patients who failed to respond to conventional antipsychotics. The study, published in CNS Drugs, reported a 35% response rate in this challenging patient population, with manageable extrapyramidal side effects when combined with proper prophylaxis.
Pharmacogenomic research has identified specific CYP2D6 polymorphisms that significantly influence the metabolism of Bromoperidol Decanoate. A 2024 genome-wide association study published in Pharmacogenomics Journal established clear correlations between genetic variants and both therapeutic response and adverse effect profiles. These findings are paving the way for personalized dosing strategies for 75067-66-2 based on individual metabolic capacities.
Recent advancements in formulation technology have led to the development of improved Bromoperidol Decanoate preparations with enhanced stability and reduced injection site reactions. A patent application filed in early 2024 describes a novel nanoparticle-based delivery system for 75067-66-2 that maintains therapeutic drug levels while minimizing peak concentration-related side effects. This technology is currently undergoing preclinical evaluation.
Comparative effectiveness research has positioned Bromoperidol Decanoate as a cost-effective option in long-term schizophrenia management. A 2023 health economics study published in Value in Health demonstrated that the use of 75067-66-2 resulted in significantly lower hospitalization rates and overall treatment costs compared to newer atypical antipsychotics, particularly in healthcare systems with limited resources.
Future research directions for Bromoperidol Decanoate include exploration of its potential neuroprotective effects and applications in other neuropsychiatric conditions. Preliminary in vitro studies suggest that 75067-66-2 may modulate neuroinflammation pathways, opening possibilities for investigating its role in neurodegenerative disorders. Several research groups have announced planned clinical trials to evaluate these potential expanded indications.
75067-66-2 (Bromoperidol Decanoate) Related Products
- 359714-40-2(3-(4-Aminophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one)
- 2034568-75-5(1-(furan-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea)
- 1698984-79-0(3,4-dihydroxy-N-(propan-2-yl)benzamide)
- 1806517-71-4(4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole)
- 1563329-28-1(3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylprop-2-enoic acid)
- 20989-02-0(6-(aminomethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 122431-37-2(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)
- 1704121-67-4(2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)
- 2227648-98-6((2R)-2-(2,4,5-trimethoxyphenyl)oxirane)
- 588674-26-4(1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde)




